molecular formula C13H9NO3 B2508745 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 209863-08-1

3'-Nitro[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B2508745
CAS No.: 209863-08-1
M. Wt: 227.219
InChI Key: BKNRGLBMCOYHKL-UHFFFAOYSA-N
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Description

3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, with the chemical formula C₁₃H₉NO₃, is an aromatic compound characterized by a biphenyl (B1667301) scaffold. One phenyl ring is substituted with a nitro group at the 3'-position, while the other bears a carbaldehyde (aldehyde) group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.

PropertyData
IUPAC Name 3'-nitro-[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
CAS Number 209863-08-1

The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in organic chemistry. rsc.orgarabjchem.org Its structural rigidity and ability to be functionalized on both rings make it a cornerstone in various scientific fields. rsc.orgresearchgate.net

Medicinal Chemistry and Drug Discovery: The biphenyl structure is a core component in a multitude of pharmacologically active compounds. biosynce.com Its presence can influence a drug's binding affinity to target proteins, solubility, and metabolic stability. biosynce.com Notable examples include anti-inflammatory drugs, antihypertensive agents like Telmisartan, and novel small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy. wikipedia.orgresearchgate.netacs.org The biphenyl framework serves as a versatile template for designing ligands that can interact with specific biological targets. nih.gov

Materials Science: In materials science, biphenyl derivatives are integral to the development of liquid crystals, which are fundamental to display technologies like LCDs. arabjchem.orgwikipedia.org Their rigid structure also makes them suitable building blocks for organic light-emitting diodes (OLEDs) and various polymers with unique thermal and mechanical properties. rsc.orgontosight.ai

Synthetic Intermediates: Functionalized biphenyls are crucial intermediates in the synthesis of complex organic molecules, including natural products and agrochemicals. arabjchem.orgresearchgate.net The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls, making them readily accessible for further chemical transformations. rsc.orgbiosynce.com

The specific properties of this compound are largely dictated by its two functional groups: the nitro group and the carbaldehyde group.

The Nitro Group (-NO₂):

The nitro group is a powerful electron-withdrawing group, which profoundly influences the electronic properties and reactivity of the aromatic ring to which it is attached. blogspot.comwikipedia.org

Reactivity Modulation: It deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. blogspot.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.commdpi.com

Synthetic Versatility: The nitro group is a versatile functional handle. nih.gov Its most common transformation is the reduction to an amino group (-NH₂), which is a key step in the synthesis of anilines, dyes, and many pharmaceuticals. numberanalytics.comnumberanalytics.com This transformation opens pathways to a wide array of further functionalizations.

Pharmacological and Biological Role: In medicinal chemistry, the nitro group can act as a pharmacophore or a toxicophore. nih.gov It is found in numerous antibacterial and antiparasitic drugs, where its bioreduction under hypoxic conditions can lead to the formation of cytotoxic radicals that kill pathogens or cancer cells. nih.govmdpi.commdpi.com

The Carbaldehyde Group (-CHO):

The aldehyde, or carbaldehyde, group is characterized by a carbonyl center bonded to a hydrogen atom and a carbon substituent. wikipedia.org It is one of the most important functional groups in organic synthesis. ncert.nic.in

Electrophilic Nature: The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. msu.edupdx.edu This reactivity is the basis for numerous fundamental reactions, including the formation of acetals, imines, and cyanohydrins, and for carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. wikipedia.orgncert.nic.in

Synthetic Utility: Aldehydes are readily oxidized to carboxylic acids and can be reduced to primary alcohols, making them central intermediates in synthetic pathways. fiveable.mechemistrytalk.org The acidity of the α-hydrogen allows for reactions such as aldol condensations, providing a powerful tool for constructing larger molecules. ncert.nic.in

Biological and Industrial Relevance: Aldehydes are widespread in nature, contributing to the flavors and fragrances of many essential oils, such as cinnamaldehyde (B126680) and vanillin. wikipedia.orgncert.nic.in Industrially, they are used in the production of polymers, resins, and other bulk chemicals. chemistrytalk.org

While extensive research exists on the individual components of this compound, the compound itself appears to be a specialized chemical intermediate rather than a widely studied end-product. Its research landscape is primarily defined by its potential applications derived from the combined reactivity of its functional groups.

Detailed Research Findings and Potential Applications:

The strategic placement of the nitro and carbaldehyde groups on the biphenyl scaffold makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems.

Synthesis of Heterocycles: The aldehyde can react with nucleophiles, while the nitro group can be reduced to an amine. This "ortho-amino-aldehyde" motif (after reduction of the nitro group) is a classic precursor for constructing fused heterocyclic rings, such as quinolines and other nitrogen-containing polycyclic aromatic compounds. These heterocyclic scaffolds are of immense interest in pharmaceutical research due to their prevalence in biologically active molecules.

Probes and Sensors: The electronic properties of the nitrobiphenyl system could be exploited in the design of chemical sensors. The nitro group's electron-withdrawing nature and the aldehyde's reactivity could be modulated upon interaction with specific analytes, leading to a detectable optical or electrochemical signal. Recent research has shown that nitroaromatic compounds can be used as fluorescent probes for imaging hypoxia in tumors. mdpi.com

Medicinal Chemistry Intermediates: Given the importance of the biphenyl scaffold in drug design, this compound serves as a building block for novel therapeutic agents. nih.govnih.gov The functional groups allow for the attachment of various pharmacophoric elements through reactions like reductive amination (from the aldehyde) and amide coupling (after reduction of the nitro group and subsequent reactions), enabling the exploration of new chemical space in drug discovery campaigns.

Emerging Research Areas:

The future research involving this compound and related structures is likely to focus on leveraging its unique combination of functionalities.

Research AreaPotential Application of this compound
Asymmetric Catalysis As a precursor to chiral ligands for transition metal catalysts.
Materials Science Synthesis of novel dyes and nonlinear optical materials, where the nitro group acts as an electron acceptor. mdpi.com
Prodrug Design Development of hypoxia-activated prodrugs, where the nitro group is selectively reduced in low-oxygen environments (e.g., solid tumors) to release a cytotoxic agent derived from the aldehyde portion. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-11-4-1-2-7-13(11)10-5-3-6-12(8-10)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNRGLBMCOYHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Nitro 1,1 Biphenyl 2 Carbaldehyde

Strategies for Biphenyl (B1667301) Core Construction

The formation of the biaryl C-C bond is the critical step in synthesizing 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde. This is most effectively achieved through cross-coupling reactions, which offer a versatile and controlled approach to link two different aryl fragments.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern biaryl synthesis due to their high efficiency, functional group tolerance, and predictable reactivity. Several named reactions are employed, differing primarily in the nature of the organometallic nucleophile used. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, utilizing an organoboron reagent (typically a boronic acid or ester) and an organohalide. wikipedia.orgrsc.org For the synthesis of this compound, two primary disconnection approaches are viable:

Route A: Coupling of (2-formylphenyl)boronic acid with a 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene).

Route B: Coupling of 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with (3-nitrophenyl)boronic acid.

These reactions are typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid in the transmetalation step. wikipedia.orgrsc.org The reaction is tolerant of both the aldehyde and nitro functional groups present in the reactants. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Bromobenzaldehyde(3-Nitrophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
21-Bromo-3-nitrobenzene(2-Formylphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110High

The Negishi coupling employs an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide. wikipedia.orglibretexts.org A key advantage of this method is the high reactivity of organozinc compounds, often allowing for milder reaction conditions compared to other coupling methods. The synthesis of the target molecule can be achieved by coupling a (3-nitrophenyl)zinc halide with a 2-halobenzaldehyde. The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 1-bromo-3-nitrobenzene) via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂. This method is particularly noted for its excellent functional group tolerance, including nitro groups. nih.govresearchgate.net

Table 2: Plausible Reaction Scheme for Negishi Coupling

Aryl HalideOrganozinc ReagentCatalyst / LigandSolventTemp (°C)
2-Bromobenzaldehyde(3-Nitrophenyl)zinc chloridePd(P(t-Bu)₃)₂THF25-65
1-Bromo-3-nitrobenzene(2-Formylphenyl)zinc chloridePd₂(dba)₃ / XPhosDioxane80-100

In the Stille reaction, an organotin compound (organostannane) is coupled with an organohalide or pseudohalide. wikipedia.orgharvard.edu A significant benefit of Stille coupling is the stability of organostannanes to air and moisture, making them easy to handle. rsc.org However, a major drawback is the toxicity of tin compounds. organic-chemistry.org The synthesis of this compound via this route would involve reacting either 2-(tributylstannyl)benzaldehyde with 1-bromo-3-nitrobenzene or 2-bromobenzaldehyde with 1-nitro-3-(tributylstannyl)benzene. The reaction is catalyzed by a palladium complex, and additives like lithium chloride or copper(I) salts can accelerate the reaction. harvard.eduorganic-chemistry.org

Table 3: General Conditions for Stille Coupling

OrganohalideOrganostannane ReagentCatalyst / LigandAdditiveSolventTemp (°C)
2-Iodobenzaldehyde1-Nitro-3-(tributylstannyl)benzenePd(PPh₃)₄CuIDMF100
1-Iodo-3-nitrobenzene2-(Tributylstannyl)benzaldehydePd₂(dba)₃ / AsPh₃LiClToluene110

While palladium-based methods are dominant, other transition metals can also catalyze biaryl coupling. The Ullmann reaction is a classic example, traditionally involving the copper-mediated coupling of two aryl halides. thermofisher.com While it often requires high temperatures (›150 °C) and stoichiometric amounts of copper, modern protocols have been developed that use catalytic amounts of copper or other metals like nickel, often with ligands to improve efficiency and mildness. organic-chemistry.org For an unsymmetrical product like this compound, an Ullmann condensation (a cross-coupling variant) would be employed. wikipedia.org This method can be particularly useful when substrates are sterically hindered or when palladium catalysts are ineffective. The presence of an electron-withdrawing nitro group on one of the aryl halides can facilitate the reaction.

Condensation and Functionalization of Precursors

An alternative to building the biphenyl core via cross-coupling is to start with a pre-formed biphenyl skeleton and introduce the required functional groups.

One such approach is the direct nitration of [1,1'-biphenyl]-2-carbaldehyde. Electrophilic nitration of biphenyl typically yields a mixture of ortho- and para-substituted products. nih.gov The presence of the aldehyde group, which is a meta-directing and deactivating group, on one ring would influence the position of nitration on the other ring. However, controlling the regioselectivity to obtain the desired 3'-nitro isomer can be challenging and may lead to a mixture of isomers, requiring careful separation. researchgate.net

A more controlled functionalization strategy involves the modification of functional groups on a pre-synthesized nitro-biphenyl scaffold. For example, (3'-nitro-[1,1'-biphenyl]-2-yl)methanol can be synthesized via a cross-coupling reaction and then oxidized to the target aldehyde. This two-step process allows for the secure placement of the nitro group before the sensitive aldehyde functionality is introduced. A variety of mild oxidation reagents, such as those based on TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or nitric acid under controlled conditions, can be used for this transformation, ensuring the aldehyde is not over-oxidized to a carboxylic acid. cmu.edugoogle.com

Nitration of Biphenyl Derivatives

The introduction of a nitro group onto a biphenyl scaffold is a fundamental step in the synthesis of this compound. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rushim.rumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

The position of nitration on the biphenyl ring is directed by the electronic properties of the existing substituents. In the case of an unsubstituted biphenyl, the phenyl group acts as an ortho-, para-director, leading to a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. stackexchange.com However, the presence of other functional groups on the biphenyl scaffold can significantly influence the regioselectivity of the nitration reaction. For instance, the nitration of biphenyl derivatives already containing a carbaldehyde group would be influenced by the deactivating, meta-directing nature of the aldehyde.

Formylation Reactions on Biphenyl Scaffolds

Formylation, the introduction of a formyl group (-CHO), is another critical step. Various methods can be employed to achieve the formylation of a biphenyl scaffold. One common approach is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion that acts as the formylating agent.

Another method involves the use of dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride. More recently, palladium-catalyzed carbonylation reactions have gained prominence. researchgate.net These reactions often use carbon monoxide or a CO surrogate, such as N-formylsaccharin, in the presence of a palladium catalyst and a suitable ligand. orgsyn.org This methodology offers good functional group tolerance, accommodating substrates with nitro groups. researchgate.net

Aryl halides can be efficiently converted to their corresponding aldehydes through a palladium-catalyzed nitromethylation followed by a one-pot conversion to the aldehyde, using nitromethane as a carbonyl equivalent. organic-chemistry.org

Oxidation of Alcohol Intermediates to Carbaldehydes

An alternative synthetic route involves the oxidation of a primary alcohol intermediate, such as (3'-nitro-[1,1'-biphenyl]-2-yl)methanol, to the corresponding carbaldehyde. This transformation can be achieved using a variety of oxidizing agents. Common reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC). Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild conditions. More recently, catalytic aerobic oxidation methods using copper and chiral nitroxide co-catalysts have been developed, offering an environmentally benign approach. acs.org

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity to obtain the desired 3'-nitro-[1,1'-biphenyl]-2-carbaldehyde isomer is a significant challenge. The substitution pattern on the biphenyl rings dictates the position of subsequent functionalization. For instance, in the nitration of biphenyl, the ortho position is often favored due to the stabilizing effect of the adjacent phenyl ring on the transition state. stackexchange.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer excellent control over isomer formation. gre.ac.ukrsc.org By starting with appropriately substituted precursors, such as 2-formylphenylboronic acid and 1-bromo-3-nitrobenzene, the desired 3'-nitro isomer can be synthesized with high regioselectivity. google.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

Reaction Conditions and Optimization

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is essential.

Solvent Systems and Temperature Effects

The choice of solvent can significantly impact reaction rates and yields. For nitration reactions, concentrated sulfuric acid often serves as both the catalyst and the solvent. In formylation and cross-coupling reactions, a range of solvents can be employed. For instance, in Suzuki-Miyaura couplings, solvent systems often consist of a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran, or 1-propanol) and an aqueous base solution. nih.govorgsyn.org The solubility of reactants and the stability of intermediates are key factors in solvent selection.

Temperature is another critical parameter. Nitration reactions are typically carried out at low temperatures to control the reaction rate and prevent over-nitration. Formylation and cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. nih.gov Microwave irradiation has also been utilized to accelerate reaction times in some cases.

Catalyst Selection and Ligand Design

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source and the ligand is paramount for achieving high catalytic activity and selectivity. organic-chemistry.org Common palladium precursors include palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0). organic-chemistry.orgorgsyn.org

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity of the reaction. beilstein-journals.org Phosphine-based ligands, such as triphenylphosphine and bulky biaryl phosphines like XPhos and SPhos, are widely used. organic-chemistry.orgnih.govorgsyn.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in Heck and Suzuki reactions. organic-chemistry.org The design of ligands with specific steric and electronic properties allows for fine-tuning of the catalyst's performance for a particular transformation.

Table 1: Overview of Synthetic Methodologies

Methodology Key Reagents/Catalysts Advantages Challenges
Nitration HNO₃, H₂SO₄ Well-established, cost-effective Control of regioselectivity, potential for over-nitration
Formylation Vilsmeier reagent, Pd catalysts, CO surrogates Good functional group tolerance Toxicity of some reagents (e.g., CO)
Oxidation of Alcohols PCC, PDC, Swern oxidation, Catalytic aerobic oxidation Mild conditions, high yields Use of stoichiometric heavy metal oxidants in some cases

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligands, boronic acids/esters | High regioselectivity, broad substrate scope | Catalyst cost, ligand sensitivity |

Table 2: Common Catalysts and Ligands in Cross-Coupling Reactions

Catalyst/Ligand Reaction Type Key Features
Palladium(II) acetate Suzuki, Heck Common and versatile palladium precursor
Tris(dibenzylideneacetone)dipalladium(0) Suzuki, Heck Air-stable Pd(0) source
Triphenylphosphine Suzuki, Heck Readily available, widely used phosphine ligand
XPhos Suzuki, Nitromethylation Bulky biaryl phosphine, promotes high catalytic activity
SPhos Suzuki Bulky biaryl phosphine, effective for challenging couplings

| N-Heterocyclic Carbenes (NHCs) | Heck, Suzuki | Strong σ-donors, form stable complexes with palladium |

Green Chemistry Approaches in Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for this compound. unibo.it These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer reagents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov For the synthesis of biphenyl compounds, which often involves cross-coupling reactions, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.orgorganic-chemistry.org This technique's efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. The application of microwave assistance to the Suzuki-Miyaura coupling, a common method for forming the biphenyl backbone, exemplifies a green approach by significantly lowering energy consumption. nih.gov

Catalytic Methods with Green Oxidants: Traditional oxidation steps can involve stoichiometric amounts of hazardous reagents. A greener alternative is the use of catalytic systems with environmentally benign oxidants like hydrogen peroxide. For instance, a patented method for synthesizing nitrobenzaldehydes from nitrotoluenes utilizes a metal Schiff base as a catalyst with hydrogen peroxide as the green oxidizing agent. google.com This approach is notable for its mild reaction conditions and reduced environmental impact, offering a template that could be adapted for the synthesis of this compound.

Innovative Nitration Techniques: The nitration step is crucial for introducing the nitro group onto the biphenyl scaffold. Conventional methods often use a mixture of nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. A novel green chemistry approach involves the capture and utilization of nitrogen dioxide (NO₂), a major air pollutant, using a robust metal-organic framework (MOF). acs.orgnih.gov The captured NO₂ can then be used as a nitrating agent for various aromatic compounds under ambient conditions. acs.orgnih.gov This "waste-to-chemical" strategy not only provides a valuable product from a pollutant but also avoids the harsh conditions of traditional nitration. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Techniques
TechniqueConventional ApproachGreen Chemistry ApproachKey Advantages
Heating MethodOil bath, heating mantle (hours)Microwave Irradiation (minutes)Reduced reaction time, lower energy consumption, higher yields. nih.govrsc.org
Oxidizing AgentsPotassium permanganate, Chromium trioxideHydrogen peroxide with catalystEnvironmentally benign byproduct (water), mild conditions. google.com
Nitrating AgentsNitric acid/Sulfuric acid mixtureNO₂ captured in Metal-Organic Framework (MOF)Utilizes pollutant as a resource, avoids strong acids, ambient conditions. acs.orgnih.gov

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, scalability, and cost. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for manufacturing fine chemicals and active pharmaceutical ingredients (APIs). nih.govnih.gov

Continuous Flow Chemistry: Flow chemistry involves pumping reagents through a network of tubes and reactors, where they mix and react. europa.eu This methodology offers significant advantages, particularly for potentially hazardous reactions like nitration, which are often highly exothermic. europa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, preventing the formation of dangerous hotspots and enabling precise temperature control. europa.eu

Key benefits of using flow chemistry for industrial synthesis include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways. europa.eu Hazardous and reactive reagents can be generated and consumed in-situ, avoiding the need for storage. nih.govresearchgate.net

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, better selectivity, and purer products compared to batch reactors. nih.govbeilstein-journals.org

Scalability: Increasing production capacity is achieved by running the flow system for longer periods or by "scaling out" (running multiple systems in parallel), which is often simpler and more cost-effective than scaling up large batch reactors. nih.gov

Automation: Continuous flow processes are highly amenable to automation, allowing for consistent product quality and reduced labor costs. researchgate.net

The synthesis of nitroaromatic compounds, in particular, benefits from flow technology. A continuous flow platform for the nitration of furfural, a delicate substrate, using in-situ generated acetyl nitrate demonstrates the robustness and safety of this approach for producing key pharmaceutical intermediates. researchgate.net Such a system could be readily adapted for the nitration step in the synthesis of this compound.

Table 2: Key Parameters for Industrial Synthesis via Continuous Flow
ParameterConsiderationAdvantage in Flow Chemistry
Reaction TemperatureControl of exothermic nitrationExcellent heat dissipation prevents hotspots. europa.eu
Residence TimeOptimization for maximum conversionPrecisely controlled by pump flow rates and reactor volume. beilstein-journals.org
Reagent HandlingUse of corrosive or unstable reagentsIn-situ generation and immediate consumption improve safety. nih.govresearchgate.net
Process ScalabilityTransition from lab to plant scaleAchieved by continuous operation or parallelization ("scaling-out"). nih.gov
Product PurityMinimization of byproductsSuperior control over reaction conditions leads to cleaner reaction profiles. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Nitro 1,1 Biphenyl 2 Carbaldehyde

Reactions Involving the Nitro Group

The nitro group attached to the biphenyl (B1667301) scaffold is a versatile functional handle, primarily undergoing reduction to the corresponding amino derivative, which can then participate in various subsequent transformations. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring to which it is attached.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. commonorganicchemistry.com This conversion is crucial as the resulting amino group serves as a key precursor for the synthesis of a variety of nitrogen-containing compounds. Several well-established methods are applicable for the reduction of the nitro group in 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde to yield 3'-Amino[1,1'-biphenyl]-2-carbaldehyde.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney Nickel is another effective catalyst, particularly when chemoselectivity is required in the presence of sensitive functional groups like halogens. commonorganicchemistry.com A similar compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has been successfully synthesized from its nitro precursor via catalytic hydrogenation using palladium on carbon. google.comgoogle.com This suggests that catalytic hydrogenation is a viable method for the reduction of this compound.

Metal-Acid Reduction: The use of a metal, such as iron (Fe) or tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro compounds to their corresponding primary amines. vedantu.comscispace.com This method is often preferred for its simplicity and the ready availability of the reagents.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/Catalyst Conditions Product
H₂/Pd/C Catalytic Hydrogenation Aromatic Amine
H₂/Raney Ni Catalytic Hydrogenation Aromatic Amine
Fe/HCl Acidic Reduction Aromatic Amine
Sn/HCl Acidic Reduction Aromatic Amine
Zn/NH₄Cl Neutral Reduction Aromatic Amine
Na₂S₂O₄ Dithionite Reduction Aromatic Amine

Formation of Reactive Intermediates

The reduction pathway can be summarized as follows:

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitroarene) → (Nitrosoarene) → (N-Arylhydroxylamine) → (Arylamine)

The nitroso derivative is the initial product of a two-electron reduction of the nitro group. This species is highly reactive and is typically further reduced to the corresponding hydroxylamine (B1172632). nih.gov The hydroxylamine intermediate is then reduced to the final amine product. While these intermediates are generally transient and not isolated under typical reduction conditions, their formation has been confirmed through various analytical techniques in mechanistic studies of nitroarene reduction. researchgate.netnih.gov The reactivity of these intermediates can sometimes lead to the formation of dimeric side products such as azoxy, azo, and hydrazo compounds, particularly under certain reaction conditions. youtube.com

Nucleophilic Interactions with the Nitroaromatic Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring to which it is attached. This deactivation of the ring towards electrophilic aromatic substitution also makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, the nitro group at the 3'-position activates the aromatic ring for attack by nucleophiles.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Nucleophilic attack can occur at positions ortho and para to the nitro group. For this compound, potential sites for nucleophilic attack on the nitro-substituted ring are the C2' and C4' positions. If a suitable leaving group were present at one of these positions, a nucleophile could displace it. Even in the absence of a conventional leaving group, strong nucleophiles can sometimes displace a hydride ion, although this is less common. The presence of the biphenyl system may further influence the regioselectivity of nucleophilic attack due to steric and electronic effects.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a nitro and a carbaldehyde group in a specific spatial arrangement, allows for intramolecular cyclization reactions to form new heterocyclic ring systems. A prominent example is the synthesis of phenanthridine (B189435) derivatives.

While direct cyclization of this compound is not commonly reported, a closely related and synthetically valuable approach involves the conversion of the carbaldehyde to an oxime, followed by photochemical cyclization. The intramolecular cyclization of biphenyl-2-carbaldehyde O-acetyl oximes upon exposure to UV radiation has been shown to be an effective method for the synthesis of phenanthridines. nih.gov This reaction is proposed to proceed through the formation of an iminyl radical, which then cyclizes onto the adjacent aromatic ring. nih.gov This methodology could potentially be applied to an oxime derivative of this compound to afford a nitro-substituted phenanthridine.

Another potential intramolecular cyclization pathway could involve the reduction of the nitro group to an amino group, followed by condensation with the carbaldehyde to form a seven-membered ring, a dibenzo[b,f] acs.orgresearchgate.netoxazepine derivative, though this would require specific reaction conditions to favor the intramolecular process over intermolecular reactions.

Reactions Involving the Carbaldehyde Group

The carbaldehyde (or formyl) group is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation to a carboxylic acid.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Several mild and efficient methods are available for the oxidation of aromatic aldehydes:

Oxone®: A mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate, is an eco-friendly and effective oxidizing agent for converting aldehydes to carboxylic acids. acs.orgorganic-chemistry.org

Sodium Hypochlorite (B82951) (NaOCl): Commercially available as bleach, sodium hypochlorite can be used as an inexpensive and environmentally benign oxidant for the oxidation of aldehydes. researchgate.net

Photochemical Aerobic Oxidation: In the presence of light and atmospheric oxygen, aldehydes can be oxidized to carboxylic acids without the need for a catalyst, offering a green and sustainable method. rsc.org

Table 2: Selected Reagents for the Oxidation of Aromatic Aldehydes

Oxidizing Agent Typical Conditions
Oxone® (KHSO₅·KHSO₄·K₂SO₄) Water or water/ethanol (B145695) mixture
Sodium Hypochlorite (NaOCl) Aqueous basic media
O₂/Light Acetone/water, UV or sunlight
Potassium Permanganate (KMnO₄) Basic aqueous solution
Jones Reagent (CrO₃/H₂SO₄) Acetone

Condensation Reactions (e.g., Imine Formation)

The aldehyde functional group in this compound serves as a prime site for condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comrsc.org This reaction is a cornerstone of organic synthesis, providing a pathway to new C=N double bonds. libretexts.org

The formation of an imine from an aldehyde and a primary amine is typically an acid-catalyzed, reversible process. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-stage mechanism. Initially, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to yield a neutral intermediate known as a carbinolamine. In the second stage, acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water, leading to the formation of the stable imine product. libretexts.org

The pH of the reaction medium is a critical parameter; the reaction is generally fastest in weakly acidic conditions (around pH 5). libretexts.org If the pH is too low, the amine nucleophile becomes protonated and non-reactive. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Given the structure of this compound, it is expected to react readily with a variety of primary amines to yield the corresponding imine derivatives.

Table 1: Illustrative Imine Formation Reactions

Amine ReactantStructureExpected Imine ProductProduct Structure
AnilineC₆H₅NH₂N-((3'-nitro-[1,1'-biphenyl]-2-yl)methylene)anilineChemical structure of N-((3'-nitro-[1,1'-biphenyl]-2-yl)methylene)aniline
EthylamineCH₃CH₂NH₂N-ethyl-1-(3'-nitro-[1,1'-biphenyl]-2-yl)methanimineChemical structure of N-ethyl-1-(3'-nitro-[1,1'-biphenyl]-2-yl)methanimine
BenzylamineC₆H₅CH₂NH₂N-benzyl-1-(3'-nitro-[1,1'-biphenyl]-2-yl)methanimineChemical structure of N-benzyl-1-(3'-nitro-[1,1'-biphenyl]-2-yl)methanimine

Nucleophilic Addition Reactions

The carbonyl group of this compound is highly susceptible to nucleophilic addition. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom. This electrophilicity is further enhanced by the strong electron-withdrawing nature of the nitro group on the adjacent phenyl ring, which pulls electron density away from the aldehyde group.

In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. A wide range of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard or organolithium reagents), cyanide ions, and enolates.

The general mechanism involves:

Nucleophilic attack on the electrophilic carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to give the final alcohol product.

The enhanced electrophilicity of the carbonyl carbon in this compound suggests it would be more reactive towards nucleophiles compared to unsubstituted biphenyl-2-carbaldehyde or benzaldehyde.

Carbonyl-based Derivatizations

The aldehyde group is a versatile handle for chemical derivatization, often employed to create stable, crystalline products that can be easily characterized, particularly for analytical purposes. Reagents that react with carbonyls to form such derivatives include hydroxylamine, hydrazine, and substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH). libretexts.orgnih.gov

Reaction with 3-nitrophenylhydrazine (3-NPH), for example, is a well-established method for the derivatization of aldehydes and ketones. researchgate.netslu.se The reaction follows a condensation mechanism, similar to imine formation, yielding a stable 3-nitrophenylhydrazone. nih.gov This type of derivatization is frequently used in analytical chemistry to enhance the detection of carbonyl compounds in techniques like liquid chromatography-mass spectrometry (LC-MS), as the resulting hydrazone is often more readily ionized and detected. researchgate.net

Table 2: Common Carbonyl Derivatization Reactions

Derivatizing ReagentProduct ClassGeneral Product Structure
Hydroxylamine (NH₂OH)OximeR-CH=NOH
Hydrazine (NH₂NH₂)HydrazoneR-CH=NNH₂
3-Nitrophenylhydrazine (3-NPH)3-NitrophenylhydrazoneR-CH=NNH-C₆H₄-NO₂

R represents the 3'-nitro-[1,1'-biphenyl]-2-yl moiety.

Electrophilic Aromatic Substitution on the Biphenyl Core

The biphenyl core of this compound has multiple sites available for electrophilic aromatic substitution (EAS), and the position of attack is directed by the existing substituents. libretexts.orgmakingmolecules.com The outcome of an EAS reaction, such as nitration, halogenation, or sulfonation, depends on the combined activating and directing effects of the aldehyde, nitro, and phenyl groups on each ring. scribd.comscribd.com

Analysis of Ring A (Substituted with -CHO):

-CHO (Carbaldehyde group): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

-C₆H₄NO₂ (3'-nitrophenyl group): This aryl substituent is generally considered an activating group (relative to hydrogen) and is ortho-, para-directing.

Analysis of Ring B (Substituted with -NO₂):

-NO₂ (Nitro group): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. youtube.com

-C₆H₅CHO (2-formylphenyl group): This is an ortho-, para-directing group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

RingPositionDirecting InfluencePredicted Reactivity
Ring A (-CHO)3ortho to -CHO (deactivated), meta to phenyl (deactivated)Unlikely
4meta to -CHO (favored), para to phenyl (favored)Likely
5para to -CHO (deactivated), meta to phenyl (deactivated)Unlikely
6ortho to -CHO (deactivated), ortho to phenyl (favored)Possible (steric hindrance may apply)
Ring B (-NO₂)2'ortho to -NO₂ (deactivated), ortho to phenyl (favored)Unlikely (strong deactivation by NO₂)
4'meta to -NO₂ (favored), para to phenyl (favored)Unlikely (strong deactivation by NO₂)
5'para to -NO₂ (deactivated), meta to phenyl (deactivated)Unlikely (strong deactivation by NO₂)
6'meta to -NO₂ (favored), ortho to phenyl (favored)Unlikely (strong deactivation by NO₂)

Mechanistic Investigations of Key Transformations

The mechanisms governing the reactions of this compound are well-established in the principles of organic chemistry.

Mechanism of Imine Formation: As detailed in section 3.2.2, the reaction proceeds via a nucleophilic addition-elimination pathway. The key steps are the nucleophilic attack by the amine, formation of a carbinolamine intermediate, and subsequent acid-catalyzed dehydration. masterorganicchemistry.com This mechanism highlights the dual role of the acid catalyst: it activates the carbonyl group for attack and facilitates the departure of the water molecule leaving group.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the biphenyl core involves the attack of the aromatic π-electron system on a strong electrophile (E⁺), such as the nitronium ion (NO₂⁺) in nitration. makingmolecules.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final, rapid step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. The stability of the intermediate arenium ion determines the regioselectivity of the reaction, explaining the directing effects of the substituents.

Derivatization Strategies and Functional Group Transformations

Transformations of the Nitro Group

The nitro group in 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde is a versatile functional handle that can be transformed into various other nitrogen-containing moieties. The most common transformation is its reduction to an amino group, which significantly alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com However, partial reduction to hydroxylamines or condensation to form azo compounds is also possible under specific reaction conditions. wikipedia.org

Reduction to Amines:

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com Various methods are available for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. sci-hub.se For this compound, chemoselective reduction of the nitro group without affecting the carbaldehyde group is a key consideration.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com However, Pd/C can sometimes lead to over-reduction of other functional groups. commonorganicchemistry.com Raney nickel is a suitable alternative, particularly when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Metal-Based Reductions: Several metals in acidic media can selectively reduce nitro groups. masterorganicchemistry.com

Iron (Fe) in acidic conditions (e.g., AcOH): Provides a mild method for reducing nitro groups to amines in the presence of other reducible functionalities.

Zinc (Zn) in acidic conditions (e.g., AcOH): Similar to iron, zinc offers a mild reduction of nitro groups. commonorganicchemistry.com

Tin(II) chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups to amines and is often used when other reducible groups are present. masterorganicchemistry.com

Other Reducing Agents:

Sodium sulfide (B99878) (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Lithium aluminium hydride (LiAlH₄): While effective for reducing aliphatic nitro compounds to amines, LiAlH₄ typically reduces aromatic nitro compounds to azo products. masterorganicchemistry.comcommonorganicchemistry.com

ReagentConditionsProductSelectivity NotesReference
H₂, Pd/CCatalyticAmineCan reduce other functional groups. commonorganicchemistry.com
H₂, Raney NickelCatalyticAmineGood for substrates with aromatic halides. commonorganicchemistry.com
Fe, AcOHAcidicAmineMild and selective. masterorganicchemistry.com
Zn, AcOHAcidicAmineMild and selective. commonorganicchemistry.com
SnCl₂-AmineMild and selective. masterorganicchemistry.com
Na₂S-AmineUseful for substrates incompatible with hydrogenation or acid. commonorganicchemistry.com
LiAlH₄-Azo compoundNot suitable for preparing aromatic amines. masterorganicchemistry.comcommonorganicchemistry.com

Reduction to Hydroxylamines:

Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). Reagents such as zinc dust in the presence of ammonium (B1175870) chloride can be employed for this transformation. wikipedia.org

Formation of Azo Compounds:

Treatment of aromatic nitro compounds with certain reducing agents, such as metal hydrides like LiAlH₄, can lead to the formation of azo compounds. wikipedia.org

Transformations of the Carbaldehyde Group

The carbaldehyde group at the 2-position of the biphenyl (B1667301) system is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are essential for extending the molecular framework and introducing new functionalities.

Wittig Reaction:

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org In the context of this compound, this reaction allows for the introduction of a vinyl group. The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. berkeley.edu For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, predominantly forms the (E)-alkene. berkeley.edu

Condensation Reactions:

The carbaldehyde group readily undergoes condensation reactions with various nucleophiles, particularly ammonia (B1221849) derivatives, to form imines (Schiff bases), hydrazones, and other related compounds. mdpi.com These reactions are valuable for introducing nitrogen-containing heterocyclic moieties. For example, the reaction with 2-aminothiophenols can lead to the formation of 2-substituted benzothiazoles. mdpi.com

ReactionReagent(s)Product TypeReference
Wittig ReactionTriphenyl phosphonium ylide (e.g., Ph₃P=CHR)Alkene wikipedia.org
Condensation with primary aminesR-NH₂Imine (Schiff base) mdpi.com
Condensation with hydrazinesR-NHNH₂Hydrazone mdpi.com
Condensation with hydroxylamineNH₂OHOxime wikipedia.org
Condensation with semicarbazideNH₂NHCONH₂Semicarbazone mdpi.com
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile)α,β-Unsaturated compound nih.gov

Functionalization of the Biphenyl Backbone

Further functionalization of the biphenyl backbone of this compound can be achieved through aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing nitro and carbaldehyde substituents.

Electrophilic Aromatic Substitution:

Both the nitro group and the carbaldehyde group are deactivating and meta-directing for electrophilic aromatic substitution. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions meta to these groups. organicchemistrytutor.com

On the ring bearing the nitro group (the 3'-position), electrophilic substitution is expected to occur at the 5'-position.

On the ring bearing the carbaldehyde group (the 2-position), electrophilic substitution would be directed to the 4- and 6-positions. However, the 2-position is already substituted, and steric hindrance might influence the reactivity at the adjacent positions.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org The nitro group directs incoming nucleophiles to the ortho and para positions relative to itself. libretexts.org Therefore, in the ring containing the nitro group, nucleophilic substitution could potentially occur at the 2'-, 4'-, and 6'-positions, displacing a suitable leaving group if present. The reaction proceeds through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Computational and Theoretical Investigations of 3 Nitro 1,1 Biphenyl 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties from a theoretical standpoint.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides a detailed picture of the electron distribution and is key to understanding a molecule's chemical behavior.

Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. pmf.unsa.baresearchgate.net These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A hard molecule has a large HOMO-LUMO gap. pmf.unsa.ba

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). A soft molecule has a small HOMO-LUMO gap and is more reactive. eurjchem.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

Calculating these values for 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde would allow for a quantitative prediction of its reactivity, stability, and potential interaction with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Green areas indicate neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro (NO₂) group and the carbaldehyde (CHO) group. This is due to the high electronegativity of oxygen, which draws electron density towards itself. These red-colored areas represent the most likely sites for interaction with electrophiles or for the formation of hydrogen bonds where the oxygen atoms act as acceptors.

Conversely, the hydrogen atom of the carbaldehyde group and the regions around the hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential, appearing as blue areas on the MEP map. These sites are susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro and carbaldehyde groups influences the electron density distribution across the entire biphenyl (B1667301) system, creating a complex potential surface that governs the molecule's interaction with other chemical species.

Fukui Functions and Localized Orbital Locators

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for characterizing the local reactivity of different sites within a molecule. mdpi.comwikipedia.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

High values of f+(r) indicate sites that are susceptible to nucleophilic attack, while high values of f-(r) point to sites prone to electrophilic attack.

In this compound, the carbon atom of the carbaldehyde group is expected to have a high f+(r) value, making it a primary site for nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent oxygen atom. The oxygen atoms of both the nitro and carbaldehyde groups would likely exhibit high f-(r) values, indicating their susceptibility to electrophilic attack.

Interestingly, studies have shown that nitro groups in aromatic systems can be associated with negative Fukui function values. mdpi.comresearchgate.net This phenomenon is related to the nodes in the wave function and the strong electron-withdrawing nature of the nitro group, which leads to very low HOMO electron densities in its vicinity. mdpi.com

Localized Orbital Locators (LOL) provide a visual representation of electron localization in a molecule, which complements the information from Fukui functions. In this compound, LOL analysis would likely show high electron localization around the oxygen and nitrogen atoms of the nitro group and the oxygen atom of the carbaldehyde group, corresponding to lone pair regions.

Global Reactivity Indices (e.g., Hardness, Softness)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. A higher softness value suggests greater reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

The presence of the electron-withdrawing nitro and carbaldehyde groups in this compound is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally corresponds to lower chemical hardness and higher chemical softness, suggesting that the molecule is relatively reactive. mdpi.com The high electrophilicity index that would be anticipated for this molecule indicates its propensity to act as an electrophile in chemical reactions.

Global Reactivity Index Formula Expected Trend for this compound
Chemical Hardness (η)(ELUMO - EHOMO) / 2Relatively low, indicating higher reactivity
Chemical Softness (S)1 / ηRelatively high, indicating higher reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 2High, due to electron-withdrawing groups
Chemical Potential (μ)High negative value, indicating a strong electron-accepting character
Electrophilicity Index (ω)μ² / (2η)High, indicating a strong electrophilic nature

Conformational Analysis and Torsional Dynamics of the Biphenyl System

The conformation of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, the equilibrium dihedral angle is around 45 degrees, resulting from a balance between steric hindrance of the ortho-hydrogen atoms and the stabilizing effect of π-conjugation. libretexts.org

For this compound, the presence of substituents on both rings will influence the torsional dynamics. The carbaldehyde group at the 2-position introduces significant steric hindrance, which would likely lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl. This increased steric strain raises the energy barrier for rotation around the central C-C bond. libretexts.orgresearchgate.net

The rotational barrier is the energy required for the molecule to pass through a planar or perpendicular conformation. For substituted biphenyls, these barriers can be substantial, leading to the possibility of atropisomerism, where conformational isomers can be isolated at room temperature. libretexts.org The torsional barrier in this compound is expected to be significant due to the ortho-carbaldehyde group. rsc.orgnih.gov

Conformational Parameter Description Expected Value/Characteristic for this compound
Equilibrium Dihedral AngleThe angle between the two phenyl rings in the most stable conformation.Larger than 45° due to steric hindrance from the ortho-carbaldehyde group.
Rotational Barrier (Planar)The energy required to achieve a coplanar arrangement of the phenyl rings.High, due to severe steric clashes involving the ortho-substituent.
Rotational Barrier (Perpendicular)The energy required to achieve a perpendicular arrangement of the phenyl rings.Lower than the planar barrier, but still significant.
AtropisomerismThe existence of isolable conformational isomers due to restricted rotation.Possible, depending on the magnitude of the rotational barrier.

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule and between molecules. researchgate.netnih.gov The analysis is based on the electron density and its derivatives. NCI plots typically use color-coded isosurfaces to represent the type and strength of the interactions. nih.gov

In this compound, NCI analysis would reveal several important intramolecular interactions. A prominent feature would be the steric repulsion between the ortho-carbaldehyde group and the adjacent phenyl ring, which is responsible for the non-planar conformation of the molecule. This would be visualized as a reddish, disk-like isosurface between the interacting atoms.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to show signals in distinct regions. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The eight aromatic protons on the two phenyl rings will likely produce a complex series of multiplets between δ 7.0 and 8.5 ppm. The protons on the nitro-substituted ring are expected to be further downfield compared to those on the aldehyde-substituted ring, a consequence of the nitro group's strong electron-withdrawing nature. Specifically, the proton ortho to the nitro group may appear as a singlet or a narrow triplet around δ 8.3-8.5 ppm. The protons on the aldehyde-bearing ring will also be influenced by the anisotropic effect of the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would feature a highly deshielded signal for the aldehyde carbonyl carbon, expected to be in the δ 190-200 ppm region. The twelve aromatic carbons would generate signals between approximately δ 120 and 150 ppm. The carbon atom directly attached to the nitro group (C-3') is expected to be significantly deshielded, appearing around δ 148-150 ppm. The carbons ortho and para to the nitro group will also show characteristic shifts. The carbon atom of the biphenyl (B1667301) linkage and the carbon bearing the aldehyde group will also have distinct chemical shifts influenced by their respective substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5 (s)190 - 200
Aromatic (Ar-H)7.0 - 8.5 (m)120 - 150
C-NO₂-148 - 150

Infrared (IR) Spectroscopy

The IR spectrum of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde would be characterized by several strong, indicative absorption bands. A sharp, strong band corresponding to the C=O stretch of the aromatic aldehyde is expected around 1700-1710 cm⁻¹. The presence of the nitro group will be confirmed by two strong absorptions: an asymmetric stretching vibration typically between 1515-1560 cm⁻¹ and a symmetric stretching vibration in the 1345-1385 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region could provide information about the substitution patterns on the aromatic rings.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic AldehydeC=O Stretch1700 - 1710
Nitro GroupAsymmetric Stretch1515 - 1560
Nitro GroupSymmetric Stretch1345 - 1385
Aromatic RingC-H Stretch3010 - 3100
Aromatic RingC=C Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to display multiple absorption bands. These absorptions arise from π→π* transitions within the aromatic rings and the carbonyl group, and potentially n→π* transitions associated with the carbonyl and nitro groups. The biphenyl system itself has a strong absorption, which will be modified by the aldehyde and nitro substituents. The nitroaromatic chromophore typically results in a strong absorption band. It is anticipated that there will be at least two major absorption maxima (λ_max), likely in the range of 250-350 nm, reflecting the extended conjugation of the biphenyl system and the electronic effects of the substituents.

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS/MS)

In mass spectrometry, using a technique like Electrospray Ionization (ESI-MS), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus one (C₁₃H₉NO₃, MW = 227.22). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. In tandem mass spectrometry (LC-MS/MS), fragmentation of the molecular ion would likely involve the loss of the aldehyde group (CHO, 29 Da) or the nitro group (NO₂, 46 Da). Cleavage of the biphenyl bond could also be a possible fragmentation pathway, leading to ions corresponding to the individual substituted phenyl rings.

X-ray Crystallography and Solid-State Analysis

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure. This would include precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The planarity of the molecule would be of particular interest, as steric hindrance between the ortho-aldehyde group and the adjacent phenyl ring may cause a significant twist in the biphenyl system. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde and nitro groups, and potentially π-π stacking interactions between the aromatic rings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. The compound is expected to be well-retained due to its aromatic nature. Detection would be effectively achieved using a UV detector, set to one of the absorption maxima determined by UV-Vis spectroscopy. This HPLC method would be crucial for separating the target compound from any starting materials, byproducts, or isomers.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The bifunctional nature of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde allows it to serve as a strategic building block for the assembly of more complex molecular architectures. Both the aldehyde and the nitro group can be selectively transformed to introduce new functionalities and build intricate carbon skeletons.

The aldehyde group is a gateway for numerous carbon-carbon bond-forming reactions. For instance, it can undergo the Wittig reaction to convert the carbonyl into an alkene, thereby extending the carbon chain. wikipedia.orglibretexts.org This reaction is highly reliable for converting aldehydes into alkenes with a triphenyl phosphonium (B103445) ylide. lumenlearning.com Furthermore, the aldehyde can participate in reductive amination, reacting with a primary or secondary amine to form an imine, which is then reduced to a new amine, incorporating nitrogen-containing fragments into the molecule. pearson.comkoreascience.krscispace.com

Simultaneously, the nitro group can be reduced to a primary amine. masterorganicchemistry.com The resulting amino group, in conjunction with the aldehyde (or a derivative), can be used to construct heterocyclic systems. A notable application for similar biphenyl-2-carbaldehyde structures is the synthesis of phenanthridines, a class of nitrogen-containing polycyclic aromatic compounds with significant biological activity. beilstein-journals.orgdp.techrsc.org The intramolecular cyclization of an intermediate formed from the aldehyde and the amino group (derived from the nitro group) provides a direct route to this valuable heterocyclic core. beilstein-journals.org

Table 1: Potential Reactions for Complex Molecule Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Functional Group Involved Reagent(s) Product Functional Group
Wittig Olefination Aldehyde Ph₃P=CHR (Wittig Reagent) Alkene
Reductive Amination Aldehyde R₂NH, Reducing Agent (e.g., NaBH₃CN) Amine
Nitro Reduction Nitro H₂/Pd/C, Sn/HCl, Fe/HCl Amine

Precursor for Advanced Intermediates

The selective modification of the functional groups of this compound provides access to key advanced intermediates that are themselves valuable in multi-step syntheses.

One of the most straightforward transformations is the oxidation of the aldehyde group to a carboxylic acid. ncert.nic.in This can be achieved using a variety of oxidizing agents, such as potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or milder reagents like Oxone. organic-chemistry.orgacs.orglibretexts.orgresearchgate.net This conversion yields 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid , an intermediate useful in the synthesis of polymers, pharmaceuticals, and other specialty chemicals where a biphenyl (B1667301) carboxylic acid moiety is required.

Conversely, the selective reduction of the nitro group is a fundamental transformation in aromatic chemistry. chemistrystudent.com Using reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation (e.g., H₂ over Pd/C), the nitro group can be efficiently converted to a primary amine without affecting the aldehyde. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netcommonorganicchemistry.com This process yields 3'-Amino[1,1'-biphenyl]-2-carbaldehyde , a key precursor for synthesizing nitrogen-containing heterocycles, Schiff bases, and amides after subsequent oxidation of the aldehyde.

Table 2: Synthesis of Advanced Intermediates This table is interactive. Click on the headers to sort.

Transformation Reagent(s) Intermediate Product
Aldehyde Oxidation KMnO₄, Jones Reagent, or Oxone 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid

Scaffold for Catalyst Development (e.g., Ligands)

The biphenyl scaffold is a cornerstone in the design of "privileged ligands" for asymmetric catalysis. sigmaaldrich.com The restricted rotation around the C-C single bond connecting the two aryl rings in ortho-substituted biphenyls gives rise to stable, separable enantiomers known as atropisomers. stereoelectronics.org This axial chirality is fundamental to ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which are highly effective in enantioselective reactions. orgsyn.orgwikipedia.orgorgsyn.org

This compound serves as an excellent starting scaffold for the synthesis of novel, custom-designed phosphine (B1218219) ligands. nih.gov A synthetic route could involve the reduction of the aldehyde to a primary alcohol, which can then be converted to a leaving group (e.g., a halide or triflate). Subsequent reaction with a phosphine source, like diphenylphosphine, would install the crucial phosphine moiety. Similarly, the nitro group can be reduced to an amine and then diazotized and substituted to introduce a second phosphine group or another coordinating functional group, yielding a bidentate ligand. nih.govresearchgate.net The substituents on the biphenyl rings can be used to fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to improved activity and enantioselectivity in catalytic processes. morressier.com

Synthesis of Functionalized Biaryls

Functionalized biaryl compounds are of immense importance in medicinal chemistry, materials science, and agrochemicals. nih.govnih.govarabjchem.orgresearchgate.net The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the core biphenyl structure. nih.govbeilstein-journals.orgorgchemres.orgkaust.edu.sa this compound is itself a functionalized biaryl, and its inherent reactivity makes it a versatile platform for creating a library of diverse biaryl derivatives.

The aldehyde and nitro groups can be manipulated to introduce a wide array of other functionalities. The aldehyde can be reduced to an alcohol, converted to a nitrile, or used in various condensation reactions. The nitro group, after reduction to an amine, opens up the vast chemistry of anilines, including diazotization reactions for introducing halides, hydroxyls, and other groups, as well as amide and sulfonamide formation. nih.gov

This capacity to easily modify the existing functional groups allows synthetic chemists to systematically alter the properties of the biaryl compound, which is a key strategy in drug discovery and the development of new materials. nih.gov The ability to generate a variety of derivatives from a single, readily accessible precursor highlights the value of this compound as a versatile intermediate in organic synthesis. arabjchem.orgrecercat.cat

Catalytic Transformations Involving 3 Nitro 1,1 Biphenyl 2 Carbaldehyde

Organocatalysis and Metal-Free Catalysis

While specific examples of organocatalytic reactions involving 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde are not extensively documented in the literature, the presence of the aldehyde functionality suggests its potential as a substrate in various known organocatalytic transformations. For instance, iminium and enamine catalysis, cornerstone strategies in organocatalysis, could potentially be employed to functionalize the molecule.

Metal-free catalysis offers an alternative avenue for the transformation of nitroaromatic compounds. A general approach for the metal-free reduction of aromatic nitro compounds to their corresponding amines has been developed using a combination of bis(pinacolato)diboron (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol. This method has been shown to be effective for a range of nitro compounds with various functional groups, suggesting its potential applicability to this compound for the selective reduction of the nitro group to an amine, which could then serve as a handle for further synthetic manipulations.

Transition-Metal Catalysis (as substrate)

The rich functionality of this compound makes it a versatile substrate in transition-metal-catalyzed reactions. The nitro group can act as a directing group or be transformed, while the aldehyde can participate in various coupling and addition reactions. Furthermore, the C-H bonds on the aromatic rings are potential sites for activation and functionalization.

Palladium-catalyzed reactions are particularly relevant. The nitro group in nitroarenes can serve as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are scarce, related palladium-catalyzed ortho-arylation of 2-phenylpyridines with potassium aryltrifluoroborates via C-H functionalization has been reported thieme-connect.com. This suggests that the biphenyl (B1667301) system of the target molecule could undergo similar C-H activation and arylation reactions.

The intramolecular cyclization of nitrobiphenyls to form carbazoles is a well-established transformation often catalyzed by transition metals. The general Cadogan reaction involves the deoxygenative cyclization of o-nitrobiphenyls using phosphites. More contemporary methods utilize palladium catalysts for reductive cyclization. Given the structure of this compound, an intramolecular cyclization could potentially lead to the formation of functionalized carbazole derivatives, a valuable heterocyclic scaffold in medicinal chemistry.

Enantioselective and Diastereoselective Transformations

The development of enantioselective and diastereoselective reactions is a central goal in modern organic synthesis. For this compound, the aldehyde group is a prime target for stereoselective transformations.

Organocatalysis provides a powerful platform for enantioselective reactions of aldehydes. For instance, chiral secondary amines can activate aldehydes through enamine formation to participate in asymmetric Michael additions, aldol (B89426) reactions, and α-functionalizations. The application of such methodologies to this compound could lead to the synthesis of chiral products with high enantiomeric excess.

While specific diastereoselective reactions involving this compound are not well-documented, the general principles of stereocontrol can be applied. For example, substrate-controlled diastereoselective reactions could be envisioned where the existing stereochemistry of a modified substrate directs the stereochemical outcome of a subsequent reaction. Furthermore, catalyst-controlled diastereoselective reactions using chiral transition metal complexes or organocatalysts could be employed to control the formation of new stereocenters.

Reaction Optimization in Catalytic Systems

The efficiency and selectivity of catalytic reactions are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, solvent, base, temperature, and reaction time is crucial for achieving desired outcomes.

In the context of potential cross-coupling reactions involving this compound, such as Suzuki-Miyaura or Heck reactions, several factors would need to be considered for optimization. For Suzuki-Miyaura couplings, the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent system are all critical variables that influence reaction yield and selectivity. Similarly, for Heck reactions, the nature of the palladium catalyst, the base, and the solvent play a significant role in the efficiency of the transformation.

The following table summarizes key parameters that are typically optimized in palladium-catalyzed cross-coupling reactions, which would be relevant for transformations involving this compound.

Parameter Commonly Varied Options Potential Impact
Palladium Source Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2Catalyst activity and stability
Ligand Phosphines (e.g., PPh3, P(o-tol)3, XPhos), N-heterocyclic carbenes (NHCs)Reaction rate, selectivity, and substrate scope
Base Carbonates (K2CO3, Cs2CO3), Phosphates (K3PO4), Alkoxides (NaOtBu)Catalyst activation, transmetalation, and side reactions
Solvent Toluene, Dioxane, DMF, THF, Acetonitrile (B52724)Reagent solubility, reaction temperature, and catalyst stability
Temperature Room temperature to high temperatures (e.g., 120 °C)Reaction rate and catalyst decomposition
Additives Phase-transfer catalysts, co-oxidantsEnhanced reaction rates and yields

Supramolecular Chemistry and Materials Science Applications

Design of Supramolecular Assemblies

The unique architecture of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, featuring a twisted biphenyl (B1667301) core with strategically placed nitro and aldehyde functionalities, makes it a prime candidate for the construction of sophisticated supramolecular structures.

Self-Assembly Processes

The self-assembly of this compound in the solid state is guided by a variety of non-covalent interactions. The electron-withdrawing nature of the nitro group can lead to dipole-dipole interactions and influence the stacking of the aromatic rings. It is anticipated that π-π stacking interactions between the biphenyl rings will be a significant driving force in the assembly process, similar to what is observed in other nitro-substituted aromatic compounds mdpi.com. The planarity of the molecule, which is influenced by the position of the nitro group, plays a crucial role in determining the efficiency of this stacking mdpi.com.

Host-Guest Interactions

The biphenyl scaffold of this compound provides a foundation for creating host molecules capable of encapsulating smaller guest species. The conformationally flexible biphenyl unit can adopt various dihedral angles, allowing for the formation of cavities of different shapes and sizes. The nitro and aldehyde groups can act as recognition sites, interacting with guest molecules through hydrogen bonding or dipole-dipole interactions. This tailored binding capability is essential for applications in sensing, separation, and catalysis.

Coordination Chemistry (as a Ligand)

The presence of both an aldehyde and a nitro group on the biphenyl framework allows this compound to function as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions.

Metal Complexes Formation

As a ligand, this compound can coordinate to metal centers through the oxygen atom of the aldehyde group. This interaction is typical for aldehyde-containing ligands researchgate.net. Depending on the metal ion and the reaction conditions, the nitro group can also participate in coordination, although this is less common for 3d transition metals where coordination primarily occurs through carboxylate groups when present mdpi.com. The resulting metal complexes can exhibit diverse geometries and properties, influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The synthesis of such complexes often involves solution-based self-assembly or hydrothermal methods mdpi.com.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Functional GroupPotential Coordinating Atom(s)Typical Metal Ion Interactions
Aldehyde (-CHO)OxygenForms coordinate bonds with a wide range of transition metal ions.
Nitro (-NO₂)OxygenCan participate in coordination, particularly with alkali metals or in specific structural contexts.
Biphenyl Ringsπ-systemCan engage in π-stacking interactions with other ligands or form organometallic π-complexes.

Crystal Engineering and Molecular Recognition

Crystal engineering with this compound focuses on the rational design of solid-state architectures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern crystal packing.

The combination of the biphenyl backbone with the nitro and aldehyde functional groups offers multiple points for directed intermolecular interactions. The nitro group's ability to form C-H···O and N···O interactions, along with potential π-π stacking of the aromatic rings, provides a robust toolkit for constructing specific supramolecular synthons mdpi.com. The aldehyde group can also participate in hydrogen bonding, further directing the crystal packing.

Molecular recognition is a key aspect of the crystal engineering of this compound. The specific arrangement of functional groups allows for selective interactions with other molecules. For instance, the nitro group can form specific interactions with electron-rich aromatic systems, while the aldehyde can act as a hydrogen bond acceptor. This directed recognition is fundamental for creating materials with applications in chemical sensing and separation, where the selective binding of target molecules is paramount. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure mdpi.com.

Applications in Dynamic Covalent Chemistry (DCC)

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate libraries of interconverting molecules. nih.govuark.edunorthwestern.edu Under thermodynamic control, the system can self-correct and amplify the most stable species in response to various stimuli, making DCC an invaluable tool for the synthesis of complex molecules such as macrocycles, catenanes, and molecular cages. nih.govmdpi.com

The structure of this compound, possessing a reactive aldehyde group, makes it a suitable candidate for incorporation into dynamic covalent systems. The aldehyde functionality can readily participate in reversible reactions, most notably the formation of imines (Schiff bases) and hydrazones. These reactions are central to many DCC systems due to their reversibility under specific conditions, often catalyzed by acid or base.

While direct studies employing this compound in DCC are not extensively documented, its potential can be inferred from the behavior of analogous aromatic aldehydes. For instance, aromatic dialdehydes are commonly used in the synthesis of macrocycles through dynamic polymerization and self-sorting processes. It is conceivable that this compound could be employed in similar fashions.

Table 1: Potential Dynamic Covalent Reactions Involving this compound

Reaction TypeReactant PartnerResulting LinkageConditions for Reversibility
Imine CondensationPrimary AmineImine (Schiff Base)pH control, presence of water
Hydrazone FormationHydrazine DerivativeHydrazonepH control
Acetal FormationDiolAcetalAcid catalysis

The nitro group in this compound can influence the reactivity of the aldehyde and the properties of the resulting dynamic structures. The electron-withdrawing nature of the nitro group can modulate the electrophilicity of the aldehyde carbon, thereby affecting the kinetics and equilibrium position of the reversible reaction. Furthermore, the nitro group can be involved in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly of the resulting supramolecular structures.

Potential in Functional Materials

The unique electronic and structural features of this compound suggest its potential for use in the development of various functional materials. Aromatic nitro compounds are known for their electron-accepting properties, which can be exploited in materials with specific electronic and optical characteristics. researchgate.netlibretexts.org

Chemical Sensors: The presence of the nitroaromatic moiety makes this compound a candidate for use in chemical sensors, particularly for the detection of electron-rich analytes. researchgate.net The fluorescence of materials incorporating this unit could be quenched upon interaction with certain analytes, forming the basis of a "turn-off" sensor. For instance, coordination polymers containing nitro functionalities have been shown to be effective fluorescent sensors for nitro explosives and pesticides. acs.org Similarly, materials derived from this compound could be designed to detect specific ions or molecules through changes in their optical or electronic properties.

Nonlinear Optical (NLO) Materials: The combination of an electron-donating biphenyl system (though modulated by the aldehyde) and a strong electron-withdrawing nitro group can lead to significant intramolecular charge transfer, a key characteristic for second-order NLO materials. By modifying the structure to enhance this charge transfer, materials with high NLO activity could be developed for applications in optoelectronics.

Porous Organic Frameworks (POFs): The rigid biphenyl structure and the reactive aldehyde group make this compound a potential building block for the synthesis of covalent organic frameworks (COFs) and other porous materials. The aldehyde can be used to form robust linkages with other monomers, leading to extended, porous architectures. The nitro groups lining the pores of such materials could offer specific binding sites for the selective adsorption of guest molecules.

Table 2: Potential Functional Material Applications of this compound Derivatives

Material TypeKey FeaturePotential Application
Chemical SensorsElectron-deficient aromatic systemDetection of electron-rich analytes, explosives
Nonlinear Optical MaterialsIntramolecular charge transferOptoelectronics, frequency doubling
Porous Organic FrameworksRigid structure, reactive functional groupGas storage, catalysis, separation
Liquid CrystalsAnisotropic molecular shapeDisplay technologies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3'-nitro[1,1'-biphenyl]-2-carbaldehyde, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via cross-dehydrogenative coupling (CDC) reactions or Suzuki-Miyaura cross-coupling. For CDC, transient directing groups (e.g., 4'-ethoxy-3-methyl derivatives) enable regioselectivity under palladium catalysis . Photochemical methods using biphenyl-2-carbaldehyde oximes (e.g., UV irradiation of O-acetyl oximes) yield phenanthridines, though yields vary (e.g., 54% for methoxy-substituted derivatives) . Suzuki-Miyaura coupling of 2-bromobenzaldehyde derivatives with nitro-substituted aryl boronic acids requires optimized ligand systems (e.g., Pd(PPh₃)₄) and inert conditions .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Answer : 1H/13C NMR is critical: The aldehyde proton typically resonates at δ 10.0–10.5 ppm, while nitro groups deshield adjacent carbons (δ 125–140 ppm for aromatic C-NO₂). Compare experimental spectra with computational data (e.g., density functional theory (DFT)-predicted shifts) . High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]+) with <2 ppm error. IR spectroscopy identifies aldehyde C=O (~1700 cm⁻¹) and nitro stretches (~1520, 1350 cm⁻¹) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Answer : Use column chromatography with gradients of hexane/ethyl acetate (e.g., 7:1 to 4:1) to separate polar aldehyde/nitro byproducts . For thermally stable batches, recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How does the nitro group at the 3'-position influence the compound’s reactivity in C−H activation or cyclization reactions?

  • Answer : The nitro group acts as a meta-directing electron-withdrawing group , suppressing electrophilic aromatic substitution but enhancing radical stability in photochemical cyclizations. In CDC reactions, it facilitates palladium-mediated C−H cleavage via σ-complex intermediates. Transient directing groups (e.g., ethoxy substituents) further modulate regioselectivity .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

  • Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or nitro group reduction . Avoid prolonged light exposure (use amber glassware) due to UV-sensitive nitro-aromatic bonds. Monitor decomposition via HPLC-MS for nitro-to-amine reduction byproducts .

Q. How can conflicting spectral or synthetic yield data be resolved in studies involving this compound?

  • Answer : Contradictions often arise from solvent polarity effects (e.g., DMSO vs. CDCl₃ shifting NMR peaks) or reaction scale-dependent kinetics . Reproduce results using standardized conditions (e.g., 0.1 M concentration, Pd catalyst loading 5 mol%). Cross-validate yields via independent methods (e.g., gravimetric vs. spectroscopic quantification) .

Q. What mechanistic insights explain the regioselectivity of photochemical cyclizations involving this compound?

  • Answer : UV irradiation generates biradical intermediates at the aldehyde and adjacent aryl positions. Regioselectivity is governed by steric hindrance (e.g., methoxy groups at 2',3' positions favor cyclization at less hindered sites) and conjugation with the nitro group. Computational studies (e.g., TD-DFT) model excited-state pathways .

Q. How can researchers evaluate the bioactivity of this compound derivatives?

  • Answer : Perform in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition screens) on derivatives like 4'-hydroxymethyl analogs . Use SAR studies to correlate substituent effects (e.g., nitro position) with activity. Reduction of the nitro group to an amine may enhance bioavailability for cellular uptake studies .

Methodological Notes

  • Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve CDC reaction efficiency .
  • Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (D₂O) to identify intermediates in photochemical reactions .
  • Data Reproducibility : Report detailed conditions (e.g., lamp wavelength for UV reactions, Pd catalyst source) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.